molecular formula C8H11NO B122105 2-Amino-2-phenylethanol CAS No. 7568-92-5

2-Amino-2-phenylethanol

Cat. No. B122105
CAS RN: 7568-92-5
M. Wt: 137.18 g/mol
InChI Key: IJXJGQCXFSSHNL-UHFFFAOYSA-N
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Description

2-Amino-2-phenylethanol is a compound with the molecular formula C8H11NO . It is also known by other names such as 2-Phenylglycinol, DL-2-Phenylglycinol, and DL-Phenylglycinol .


Synthesis Analysis

A novel series of 2-amino-2-phenylethanol derivatives were developed as β2-adrenoceptor agonists . About 150 compounds, including derivatives of fenoterol, 2-amino-1-phenylethanol, and 2-amino-2-phenylethanol, were obtained or synthesized .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-phenylethanol consists of a phenyl group (a benzene ring) attached to a carbon atom, which is also attached to an amino group (NH2) and a hydroxyl group (OH) .


Chemical Reactions Analysis

In the development of β2-adrenoceptor agonists, 2-amino-2-phenylethanol and its derivatives were initially screened for their β-adrenoceptor-mediated activities in the guinea pig tracheal smooth muscle relaxation assay or the cardiomyocyte contractility assay .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-phenylethanol is 137.18 g/mol . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

Control of Fusarium graminearum in Wheat

2-Amino-2-phenylethanol has been found to have a biocontrol function on Fusarium graminearum, a devastating disease of wheat . It alters the amino acid pathways of F. graminearum, affecting its normal life activities . This research provides new ideas for green prevention and control of wheat Fusarium head blight (FHB) in the field .

Inhibition of Mycotoxin Production

2-Amino-2-phenylethanol can inhibit the production of mycotoxins (DON, 3-ADON, 15-ADON) by F. graminearum and reduce grain contamination . This is particularly important as mycotoxins produced by F. graminearum can pollute the grain and harm human and animal health .

Alteration of Microbial Life Activities

Metabolomics analysis indicated that 2-phenylethanol altered the amino acid pathways of F. graminearum, affecting its normal life activities . This suggests potential applications in the field of microbial control and manipulation.

Intermediate in Organic Synthesis

(S)- (+)-2-Amino-1-phenylethanol is used as an intermediate in organic synthesis . It is involved in the preparation of enantiopure ®-octopamine, ®-tembamide and ®-aegeline .

Production of Aromatic Alcohols

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with diverse applications in cosmetics, food, beverages, and pharmaceutical industries . 2-Amino-2-phenylethanol could potentially be used in the bioproduction of 2-PE.

Potential Use in Cosmetics, Food, Beverages, and Pharmaceutical Industries

Given its role in the production of aromatic alcohols, 2-Amino-2-phenylethanol could potentially find applications in the cosmetics, food, beverages, and pharmaceutical industries .

Safety and Hazards

According to a safety data sheet, 2-Amino-2-phenylethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-amino-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJGQCXFSSHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylethanol

CAS RN

7568-92-5, 56613-80-0
Record name Phenylglycinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7568-92-5
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Record name Phenethyl alcohol, beta-amino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-beta-Aminophenethyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-2-phenylethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The specific interaction of 2-Amino-2-phenylethanol with its target depends heavily on the context of its application. It is often utilized as a chiral auxiliary or building block in the synthesis of various compounds, including pharmaceuticals and catalysts.

  • As a chiral auxiliary: In asymmetric synthesis, 2-Amino-2-phenylethanol can be incorporated into a molecule to direct the stereochemistry of subsequent reactions. [] For instance, it has been used in the synthesis of (1R,3S)-cis-chrysanthemic acid, a key component of pyrethroid insecticides. [] The chiral center of 2-Amino-2-phenylethanol influences the spatial arrangement of reactants, favoring the formation of one enantiomer over the other.
  • In metal complexes: 2-Amino-2-phenylethanol can act as a ligand in metal complexes, coordinating through its nitrogen and oxygen atoms. [, , , ] The resulting complexes can exhibit interesting properties, such as DNA binding and cleavage activity. [, , , ] The interaction with DNA is often studied to assess the potential of these complexes as antitumor agents. The exact mode of interaction and downstream effects depend on the metal ion and other ligands present in the complex.
  • As a precursor for catalysts: Derivatives of 2-Amino-2-phenylethanol, such as N-boranes and tris(oxazaborolidine)borazines, can act as catalysts in asymmetric reductions of prochiral ketones. [] These catalysts facilitate the formation of chiral alcohols with high enantioselectivity. The mechanism involves the formation of a chiral environment around the metal center, which promotes the preferential approach and reduction of one face of the ketone over the other.

A:

    • Stability in Reactions: It can be employed in reactions involving strong bases and reducing agents, highlighting its robustness. [, ]
    • Temperature Stability: While specific data on its thermal decomposition point may require further investigation, it has been used in reactions conducted at elevated temperatures (e.g., 90°C), indicating a reasonable degree of thermal stability. []
    • Applications:
      • Its stability in a range of conditions makes it suitable for applications like the resolution of racemic mixtures, where it can form diastereomeric salts with chiral acids. [] This property is particularly valuable in the pharmaceutical industry, where obtaining enantiomerically pure compounds is crucial.

    ANone: While 2-Amino-2-phenylethanol itself is not a catalyst, its derivatives and metal complexes show interesting catalytic behavior.

    • Asymmetric Reduction of Ketones:
      • N-Borane Derivatives: Chiral N-borane derivatives of 2-Amino-2-phenylethanol have been successfully used as catalysts in the asymmetric reduction of prochiral ketones to chiral alcohols. [] The reaction mechanism likely involves the formation of a six-membered ring transition state, where the boron atom coordinates to both the carbonyl oxygen of the ketone and the nitrogen of the amino alcohol. This creates a chiral environment, leading to enantioselective hydride transfer from the borane to the ketone.
      • Tris(oxazaborolidine)borazines: Similarly, cyclic trimeric borazine derivatives of 2-Amino-2-phenylethanol also exhibit catalytic activity in asymmetric ketone reduction, achieving high enantioselectivities. []
    • Hydrogenolytic Asymmetric Transaminations:
      • 2-Amino-2-phenylethanol has been explored as a chiral source in hydrogenolytic asymmetric transaminations of 2-keto acids to produce chiral amino acids. [] The stereoselectivity of these reactions is influenced by factors such as the solvent, base, and substituents on the 2-keto acid. The exact mechanism by which 2-Amino-2-phenylethanol imparts chirality in this context requires further investigation.

    ANone: While the provided abstracts do not explicitly detail computational studies specifically on 2-Amino-2-phenylethanol, they highlight areas where such approaches could provide valuable insights:

    • DFT Calculations: Density Functional Theory (DFT) calculations can be used to study the stability and reactivity of 2-Amino-2-phenylethanol and its derivatives. For instance, DFT calculations were used to investigate the hydrogen bonding interactions between a chiral calix[4]arene crown-6 carboxylic acid and 2-Amino-2-phenylethanol enantiomers, providing insights into the enantioselective recognition process. []

    ANone: SAR studies on 2-Amino-2-phenylethanol are often conducted in the context of its derivatives or when it's part of a larger molecule. Some observed trends include:

    • N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the resolving ability of 2-Amino-2-phenylethanol derivatives. For example, N-methyl and N-benzyl substituents were found to enhance the separation of ortho-halomandelic acid enantiomers compared to the unsubstituted 2-Amino-2-phenylethanol. []
    • Aromatic Substitution: The electronic nature of substituents on the phenyl ring of 2-Amino-2-phenylethanol can influence its binding affinity and enantioselectivity towards chiral hosts. Studies using azophenolic crown ethers revealed that electron-donating groups on both the host and guest aromatic rings generally increased the association constants, while electron-withdrawing groups had the opposite effect. []

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